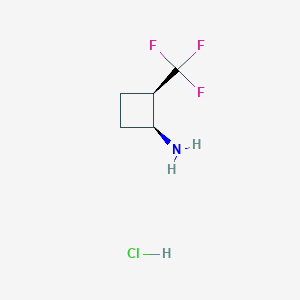
cis-2-(Trifluoromethyl)cyclobutanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(Trifluoromethyl)cyclobutanamine;hydrochloride: is a chemical compound with the molecular formula C5H9ClF3N It is a cyclobutanamine derivative where a trifluoromethyl group is attached to the second carbon in the cyclobutane ring, and it is present as a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(Trifluoromethyl)cyclobutanamine;hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Amination: The amine group is introduced through nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Oxidized derivatives of the cyclobutanamine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary or tertiary amines.
Substitution: Substituted cyclobutanamine derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Biochemical Studies: Used in studies to understand the biochemical pathways and interactions involving cyclobutanamine derivatives.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of cis-2-(Trifluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding to biological targets. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s activity in biochemical pathways.
Comparison with Similar Compounds
- cis-3-(Trifluoromethyl)cyclobutanamine;hydrochloride
- trans-2-(Trifluoromethyl)cyclobutanamine;hydrochloride
- cis-2-(Trifluoromethyl)cyclohexanamine;hydrochloride
Comparison:
- Structural Differences: The position of the trifluoromethyl group and the configuration (cis or trans) can significantly influence the compound’s properties and reactivity.
- Unique Features: cis-2-(Trifluoromethyl)cyclobutanamine;hydrochloride is unique due to its specific configuration and the presence of the trifluoromethyl group, which can impart distinct electronic and steric effects.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H9ClF3N |
|---|---|
Molecular Weight |
175.58 g/mol |
IUPAC Name |
(1S,2R)-2-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-1-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4+;/m1./s1 |
InChI Key |
YYYMJJAPNAKGEH-HJXLNUONSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(F)(F)F)N.Cl |
Canonical SMILES |
C1CC(C1C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















